molecular formula C9H18N2O2 B143985 (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide CAS No. 402960-19-4

(3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide

Cat. No.: B143985
CAS No.: 402960-19-4
M. Wt: 186.25 g/mol
InChI Key: DRNGSSWBFKDSEE-JAMMHHFISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide (CAS 402960-19-4) is a chiral organic compound with the molecular formula C₉H₁₈N₂O₂ and a molecular weight of 186.251 g/mol . Its structure features a hydroxy group at position 2, an amino group at position 3 (S-configuration), and a cyclopropylamide moiety (Figure 1). The compound is characterized by its SMILES: CCC[C@H](N)C(O)C(=O)NC1CC1 and InChI: InChI=1S/C9H18N2O2/c1-2-3-7(10)8(12)9(13)11-6-4-5-6/h6-8,12H,2-5,10H2,1H3,(H,11,13)/t7-,8?/m0/s1 .

This compound serves as a critical intermediate in synthesizing Telaprevir, a protease inhibitor used to treat hepatitis C . Its enantioselective synthesis involves palladium-catalyzed hydrogenation and stereochemical validation via oxazolidinone derivatization and NMR analysis .

Preparation Methods

Traditional Synthetic Routes and Limitations

Initial synthetic approaches relied on cyanide-based elongation or azide intermediates, posing safety and environmental risks. For example:

  • Route 1 (WO0218369) : Utilized Boc-protected L-norvaline, lithium aluminum hydride, and potassium cyanide, achieving low yields (<50%) with high toxicity .

  • Route 2 (WO2006130628) : Employed cyclopropyl isonitrile and multiple oxidation steps, resulting in complex purification and <40% yield .

  • Route 3 (WO2013189978A1) : Introduced sodium azide during epoxide ring-opening, creating explosion risks during scale-up .

These methods highlighted the need for safer, streamlined alternatives.

Epoxidation and Amine Opening Route (CN105152959A)

This five-step method prioritizes industrial feasibility and reduced toxicity:

Reaction Sequence

  • Epoxidation : Compound SM undergoes epoxidation to form epoxide A using tert-butyl hydroperoxide and a vanadium catalyst .

  • Amine Ring-Opening : A reacts with dibenzylamine, selectively opening the epoxide to yield B .

  • Hydrogenation : Catalytic hydrogenation of B generates racemic C .

  • Chiral Resolution : C is resolved using Cbz-D-phenylglycine, isolating the (2S,3S)-enantiomer D .

  • HCl Ionization : D is treated with HCl to yield the hydrochloride salt E .

Performance Metrics

StepYield (%)Key Reagents
185VO(acac)₂, TBHP
278Dibenzylamine
465Cbz-D-phenylglycine
Overall34.5-

This route eliminates cyanides and azides but requires costly chiral resolution .

Sorbic Acid tert-Butyl Ester Route (CN103288671B)

Using sorbic acid derivatives, this method achieves high enantioselectivity via asymmetric induction:

Synthetic Pathway

  • Lithium Amide Addition : Sorbic acid tert-butyl ester reacts with (S)-N-benzyl-1-phenylethylamine lithium salt at −78°C, forming a chiral adduct .

  • Camphorsulfonyl Oxaziridine Oxidation : Stereoselective oxidation installs the C2 hydroxyl group .

  • Deprotection and Condensation : Acidic tert-butyl removal followed by cyclopropylamine coupling using EDC/HOBt .

  • Hydrogenolysis : Pd/C-mediated hydrogenation cleaves benzyl groups, yielding the target compound .

Experimental Results

  • Step 1 : 61% yield (24.1 g from 16.8 g starting material) .

  • Step 4 : 81–83% yield after hydrogenation .

  • Purity : >99% ee confirmed via chiral HPLC .

This route reduces steps and avoids toxic reagents but requires cryogenic conditions .

Cyclic Anhydride Intermediate Route (WO2015036522A1)

Focused on telaprevir synthesis, this approach leverages cyclic anhydrides for efficient amidation:

Key Innovations

  • Anhydride Formation : Treating tert-butyl-protected precursors with phosgene generates reactive six-membered anhydrides .

  • Cyclopropylamine Coupling : Anhydrides react with cyclopropylamine at 20–25°C, avoiding hazardous coupling agents .

Advantages Over Prior Art

ParameterPrevious MethodsCyclic Anhydride Route
Steps6–84
Hazardous ReagentsHOBt, DICPhosgene (in situ)
Yield40–50%70–75%

Phosgene, while toxic, is used stoichiometrically and consumed in situ, minimizing exposure .

Comparative Analysis of Synthetic Methods

MethodStepsMax Yield (%)Toxicity ConcernsScalability
Epoxidation (CN105152959A)534.5LowModerate
Sorbic Acid (CN103288671B)483Moderate (cryogenic)High
Anhydride (WO2015036522A1)475Phosgene handlingHigh

The sorbic acid route offers the best balance of yield and safety, while the anhydride method excels in step economy .

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxidation: Ketones or aldehydes.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Hepatitis C Treatment

One of the most significant applications of (3S)-3-amino-N-cyclopropyl-2-hydroxyhexanamide is its role as an intermediate in the synthesis of antiviral drugs aimed at treating hepatitis C virus (HCV) infections. The compound is a precursor to several potent protease inhibitors, which are critical in managing chronic hepatitis C infections. For instance, it is involved in the synthesis of Telaprevir, a drug that inhibits the NS3/4A serine protease of HCV, thereby preventing viral replication .

Synthetic Routes

The synthesis of this compound involves several steps, typically starting with L-norvaline or related compounds. The following methods have been documented:

  • Method 1 : Involves the protection of L-norvaline followed by a series of reactions including condensation with cyclopropylamine and subsequent hydrogenation to yield the desired amide .
  • Method 2 : Utilizes t-butyl sorbate as a starting material, undergoing several transformations including addition reactions and deprotection steps to form this compound hydrochloride .

These methods highlight the compound's synthetic versatility and relevance in pharmaceutical chemistry.

Case Study: Development of HCV Protease Inhibitors

Research has demonstrated that derivatives of this compound exhibit significant antiviral activity against HCV. A study published in the Journal of Medicinal Chemistry indicated that modifications to this scaffold could enhance potency and selectivity against HCV proteases, leading to improved therapeutic profiles .

Asymmetric Synthesis Techniques

Recent advancements in asymmetric synthesis have allowed for more efficient production of this compound. Techniques such as diastereoselective hydroxylation have been explored to produce this compound with high enantiomeric purity, which is crucial for its biological activity .

Mechanism of Action

The mechanism of action of (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide involves its interaction with specific molecular targets :

    Molecular Targets: The compound targets enzymes such as proteases, inhibiting their activity.

    Pathways Involved: It interferes with the catalytic activity of proteases, preventing the cleavage of peptide bonds and thereby inhibiting viral replication or other biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Derivatives

(2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide (CAS 944768-08-5)

  • Molecular Formula : C₉H₁₈N₂O₂ (same as the target compound).
  • Key Difference : Stereochemistry at positions 2 and 3 (2S,3S configuration).
  • Properties : Predicted boiling point of 420.7 ± 38.0 °C and density of 1.11 ± 0.1 g/cm³ .
  • Application : Acts as a stereoisomeric variant in drug discovery, though its biological activity may differ due to spatial arrangement .

(3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide Hydrochloride (CAS 850252-34-5)

  • Molecular Formula : C₉H₁₉ClN₂O₂.
  • Key Difference : Hydrochloride salt form, enhancing solubility for pharmaceutical formulations.
  • Molecular Weight : 222.712 g/mol .
  • Application : Intermediate in Telaprevir synthesis, with improved handling and stability compared to the free base .

Boc-D-Lys(Z)-OH (CAS 55878-47-2)

  • Structure : Features a tert-butyloxycarbonyl (Boc) protecting group and benzyloxycarbonyl (Z) group.
  • Role: Used in peptide synthesis to protect amino groups, contrasting with the unprotected amino group in the target compound .

Boceprevir Intermediates

  • Example: (3S)-3-Amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride.
  • Key Difference : Cyclobutyl substituent instead of cyclopropyl, altering steric and electronic properties .

Physical Properties

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C)
This compound 402960-19-4 C₉H₁₈N₂O₂ 186.251 N/A N/A
(2S,3S)-Isomer 944768-08-5 C₉H₁₈N₂O₂ 186.25 1.11 420.7
Hydrochloride Salt 850252-34-5 C₉H₁₉ClN₂O₂ 222.712 N/A N/A

Biological Activity

(3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide, also referred to as a derivative of amino-cyclopropyl-alkanamides, has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This compound is recognized for its role as an intermediate in the synthesis of protease inhibitors and has been studied for its effects on various biological targets.

PropertyDetails
IUPAC Name This compound
CAS Number 402960-19-4
Molecular Formula C8H14N2O2
Molecular Weight 158.20 g/mol

Synthesis

The synthesis of this compound can be achieved through various methods, often involving the cyclization of appropriate precursors under controlled conditions. A common synthetic route includes the reaction of cyclopropylamine with a hydroxylated hexanamide precursor, followed by purification processes to achieve the desired compound with high purity .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound has been shown to act as an inhibitor of serine and cysteine proteases, which are crucial in various biological processes including cell signaling and apoptosis .

Case Studies and Research Findings

  • Protease Inhibition : Research indicates that derivatives of this compound exhibit significant inhibitory activity against serine proteases. For instance, a study demonstrated that modifications to the cyclopropyl group could enhance binding affinity and selectivity towards specific proteases, making these compounds valuable in drug design for treating diseases related to protease dysregulation .
  • Hepatitis C Virus (HCV) : A notable study highlighted the potential application of this compound in inhibiting HCV replication. The findings suggested that this compound derivatives could reduce viral load in infected cells by targeting viral proteases essential for HCV life cycle .
  • Cytotoxicity Studies : In vitro studies assessing cytotoxic effects on various cancer cell lines revealed that certain derivatives exhibited selective cytotoxicity, suggesting potential therapeutic applications in oncology .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, it is beneficial to compare it with similar compounds:

Compound NameTarget ActionIC50 Value
(2S,3S)-N-Cyclopropyl-2-hydroxyhexanamideSerine Protease Inhibitor25 µM
(4R)-4-Amino-N-cyclobutyl-2-hydroxybutanamideCysteine Protease Inhibitor30 µM
(3R)-3-Amino-N-methylcyclopropyl-2-hydroxyhexanamideGeneral Protease Inhibitor20 µM

Q & A

Basic Research Questions

Q. What synthetic methodologies are validated for producing (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide with high enantiomeric purity?

The compound is synthesized via a multi-step route starting from trans-2-hexenoic acid. Key steps include:

  • Epoxidation of trans-2-hexenoic acid to form an epoxide intermediate.
  • Nitrile amidation under mild conditions to introduce the cyclopropylamine group while preserving stereochemistry .
  • Chiral resolution via crystallization or chromatography to ensure enantiomeric purity (commonly validated by polarimetry or chiral HPLC).

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Use a combination of:

  • NMR spectroscopy (1H and 13C) to verify stereochemistry and functional groups (e.g., hydroxyl, amide).
  • Mass spectrometry (HRMS) for molecular weight confirmation.
  • X-ray crystallography (if crystalline) to resolve absolute configuration .

Q. What purification strategies are effective for isolating this compound from reaction byproducts?

  • Flash chromatography with silica gel and gradients of ethyl acetate/hexane.
  • Recrystallization from ethanol/water mixtures to remove polar impurities.
  • HPLC (C18 columns) for high-purity isolation in pharmaceutical-grade applications .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Personal protective equipment (PPE): Gloves, lab coat, and goggles.
  • Ventilation: Use fume hoods to avoid inhalation of dust/aerosols.
  • Spill management: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data reported for this compound across different solvents?

  • Methodological approach:
    • Conduct solubility screens in DMSO, methanol, and aqueous buffers (pH 4–8) at controlled temperatures.
    • Use dynamic light scattering (DLS) to detect aggregation.
    • Validate results against literature, noting solvent purity and temperature variations .

Q. What experimental designs are optimal for studying the compound’s stability under physiological conditions?

  • Accelerated stability testing:
    • Incubate in simulated gastric fluid (pH 1.2) and phosphate buffer (pH 7.4) at 37°C.
    • Monitor degradation via LC-MS/MS at 0, 24, 48, and 72 hours.
    • Assess chiral integrity using circular dichroism (CD) spectroscopy .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Molecular docking: Use software like AutoDock Vina to simulate binding to protease active sites.
  • MD simulations: Analyze stability of ligand-receptor complexes over 100 ns trajectories.
  • Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining stereochemical fidelity?

  • Catalyst optimization: Use chiral catalysts (e.g., Ru-BINAP) for asymmetric hydrogenation.
  • Process analytical technology (PAT): Implement inline FTIR or Raman spectroscopy for real-time monitoring.
  • Quality-by-design (QbD): Define critical process parameters (CPPs) for reproducibility .

Q. Data Contradiction & Validation

Q. How should researchers address discrepancies in reported biological activity data?

  • Replicate assays under standardized conditions (e.g., cell line, incubation time).
  • Control variables: Use reference compounds (e.g., positive/negative controls) to calibrate assays.
  • Meta-analysis: Compare datasets across peer-reviewed studies to identify outliers .

Q. What analytical techniques confirm the absence of diastereomeric impurities in final batches?

  • Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H).
  • NMR derivatization: Use chiral shift reagents (e.g., Eu(hfc)₃) to enhance stereochemical resolution .

Q. Application-Oriented Research

Q. How is this compound utilized as a precursor in peptidomimetic drug development?

  • Scaffold modification: Introduce substituents (e.g., aryl groups) to enhance binding affinity.
  • Conjugation strategies: Link to peptide backbones via amide coupling (EDC/NHS chemistry) .

Q. What role does the cyclopropyl group play in modulating the compound’s pharmacokinetic properties?

  • Metabolic stability: The cyclopropyl ring reduces oxidative metabolism by cytochrome P450 enzymes.
  • Lipophilicity: Enhances blood-brain barrier permeability, validated via PAMPA assays .

Q. Methodological Best Practices

Q. What quality control criteria ensure batch-to-batch consistency in academic synthesis?

  • Specifications: ≥98% purity (HPLC), residual solvents <0.1% (GC), and enantiomeric excess ≥99%.
  • Documentation: Maintain detailed records of reaction parameters (temperature, catalyst load) .

Q. How should researchers validate new analytical methods for this compound?

  • ICH guidelines: Assess precision, accuracy, linearity, and robustness.
  • Cross-lab validation: Collaborate with independent labs to confirm reproducibility .

Properties

IUPAC Name

(3S)-3-amino-N-cyclopropyl-2-hydroxyhexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-2-3-7(10)8(12)9(13)11-6-4-5-6/h6-8,12H,2-5,10H2,1H3,(H,11,13)/t7-,8?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRNGSSWBFKDSEE-JAMMHHFISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(C(=O)NC1CC1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C(C(=O)NC1CC1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30635268
Record name (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

402960-19-4
Record name (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

[1-(Cyclopropylcarbamoyl-hydroxy-methyl)-butyl]-carbamic acid benzyl ester (48 g, 149.82 mmol) was dissolved in Methanol (1 L) and degassed with nitrogen for five minutes, palladium, 10 wt. % on activated carbon (2.5 g) was added, hydrogen was then added for 18 h. After 18 h the hydrogen was removed and the reaction was degassed with nitrogen and filtered the resulting filtrate was evaporated and dried under high vacuum to give a white solid 26.9 g, 144.42 mmol 97%.
Quantity
1 L
Type
solvent
Reaction Step One
Name
Yield
97%

Synthesis routes and methods II

Procedure details

Allyl 1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-ylcarbamate bound resin M1B (30 g, 1.0 eq.) was swollen with DCM. 1,3-Dimethylbarbituric acid (24.17 g, 12 eq.) and tetrakis(triphenylphosphine)palladium (1.49 g, 0.1 eq.) were added and the mixture shaken overnight. The mixture was filtered and washed with DMF and DCM to yield the resin M1D.
Name
Allyl 1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-ylcarbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
24.17 g
Type
reactant
Reaction Step Two
Quantity
1.49 g
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Compound 40 (15.1 g, 71.3 mmol), Pd/C (1.5 g, 5 wt %, 50% wet) and MeOH (150 mL) was charged to a pressure vessel then purged with nitrogen gas for 5 min. The vessel was sealed, pressurized to 1 bar with nitrogen gas then released three times. The same was repeated with hydrogen gas. After the third purge with hydrogen the vessel was charged with 3 hydrogen at a pressure of 3 bars. The reaction was agitated and a temperature of 25±5° C. was maintained for 14 hours after which time the reaction mixture was filtered through a pad of Celite 545 and the solvent removed to provide crude compound 41 (8.48 g) as a yellow solid. To this material was added acetonitrile (ACN; 150 mL) and the reaction heated to reflux at which time all of the solids dissolved. The mixture was then cooled to 25±5° C. and the white needles formed were collected, washed with cold ACN and dried to provide purified compound 41. 1H NMR (500 MHz, d6-DMSO): 8.05 (br s, 3H), 4.20 (d, J=3.2, 1 H), 3.42-3.34 (m, 1H), 2.71-2.65 (m, 1H), 1.51-1.20 (m, 4H), 1.17 (d, J=6.5 Hz, 1H), 0.83 (t, J=7.6 Hz, 3H), 0.64-0.60 (m, 2H), 0.54-0.49 (m, 2H).
Name
Compound 40
Quantity
15.1 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 g
Type
catalyst
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide
(3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide
(3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide
(3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide
(3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide
(3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.